Piperidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)-
Overview
Description
Piperidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- is a chemical compound with the molecular formula C15H18N2O. It is known for its unique structure, which includes a piperidine ring, an isocyano group, and a phenylpropyl moiety.
Preparation Methods
The synthesis of Piperidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- typically involves the reaction of piperidine with 2-isocyano-1-oxo-3-phenylpropyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Piperidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the isocyano group to an amine group, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles such as amines or alcohols.
Scientific Research Applications
Piperidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of Piperidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Piperidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- can be compared with other similar compounds, such as:
Piperidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- derivatives: These compounds have similar structures but with different substituents on the piperidine ring or phenylpropyl moiety.
Isocyanides: Compounds with the isocyano group are known for their reactivity and are used in various chemical reactions.
Phenylpropyl derivatives: These compounds have a phenylpropyl group and are studied for their biological activities and potential therapeutic applications.
Piperidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- stands out due to its unique combination of structural features, which contribute to its diverse range of applications and reactivity.
Properties
IUPAC Name |
2-isocyano-3-phenyl-1-piperidin-1-ylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-16-14(12-13-8-4-2-5-9-13)15(18)17-10-6-3-7-11-17/h2,4-5,8-9,14H,3,6-7,10-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZUARSQMXJQBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C(CC1=CC=CC=C1)C(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476509 | |
Record name | Piperidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85059-38-7 | |
Record name | Piperidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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